
3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2h-pyrrole-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride is a heterocyclic organic compound It is characterized by the presence of a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of cyanoacetamide derivatives with 3,4-dihydro-5-methoxy-2H-pyrrole in a basic medium . This reaction typically yields enaminonitriles, which can be further treated with dimethylformamide dimethylacetal (DMF-DMA) in boiling dry toluene to furnish the desired pyrrole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free reactions, which are more economical and environmentally friendly. For instance, the direct treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates without solvent at room temperature can yield the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups such as hydroxyl, methyl, or carboxyl groups. These derivatives are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dihydro-5-(2-hydroxy-5-methylphenyl)-2H-pyrrole-2-carboxylic acid hydrochloride include other pyrrole derivatives, such as:
- 3,4-Dihydro-5-methoxy-2H-pyrrole
- 3,4-Dihydro-5-(2-hydroxyphenyl)-2H-pyrrole
- 3,4-Dihydro-5-(2-methylphenyl)-2H-pyrrole
Uniqueness
What sets this compound apart from these similar compounds is the presence of both the hydroxy and methyl groups on the phenyl ring. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C12H14ClNO3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
5-(2-hydroxy-5-methylphenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H13NO3.ClH/c1-7-2-5-11(14)8(6-7)9-3-4-10(13-9)12(15)16;/h2,5-6,10,14H,3-4H2,1H3,(H,15,16);1H |
InChI Key |
YVUJOQXPSUMCNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NC(CC2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


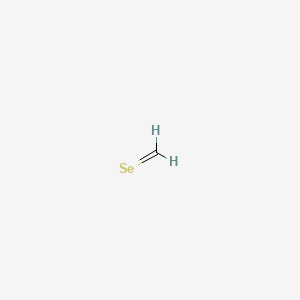
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
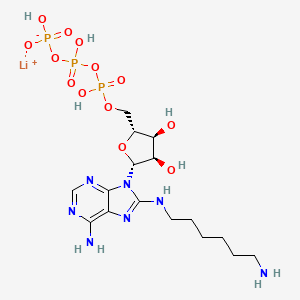
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)
![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
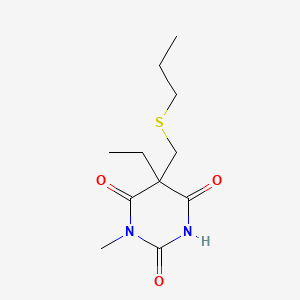
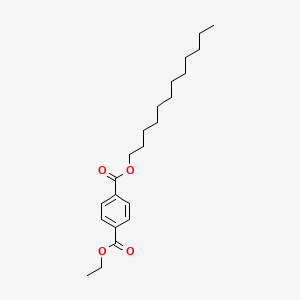
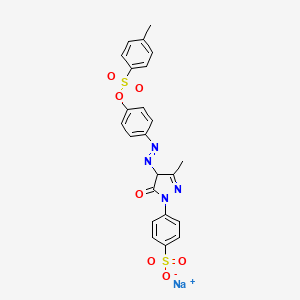
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)
![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
